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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a

significant therapeutic target in a range of diseases, including neurodegenerative disorders like

Alzheimer's and Down syndrome, as well as certain cancers and diabetes.[1][2] This kinase

plays a crucial role in fundamental cellular processes such as cell proliferation, differentiation,

and apoptosis.[2][3] Small molecule inhibitors of DYRK1A are therefore valuable tools for both

basic research and drug development. This technical guide provides an in-depth overview of a

potent and selective DYRK1A inhibitor, referred to herein as Dyrk1A-IN-7, also known as

DYRK1A Inhibitor Compound 11 or DYRK1-IN-1.

Dyrk1A-IN-7: Chemical Identity and Properties
Dyrk1A-IN-7 is a potent inhibitor of DYRK1A with the following identifiers:

Chemical Name: N,N-dimethyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)-2-pyrimidinamine

CAS Number: 2814486-79-6[4]

Molecular Formula: C₁₂H₁₂N₆

Molecular Weight: 240.27 g/mol
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Synthesis Route
The synthesis of Dyrk1A-IN-7 is based on the construction of a pyrazolo[1,5-b]pyridazine core,

followed by the introduction of a substituted pyrimidine moiety. The general synthetic strategy is

outlined below.

General Synthesis of the Pyrazolo[1,5-b]pyridazine Core
The pyrazolo[1,5-b]pyridazine scaffold can be synthesized through a cycloaddition reaction. A

common method involves the reaction of an N-aminopyridinium salt with an appropriate alkyne.

Synthesis of N,N-dimethyl-4-(pyrazolo[1,5-b]pyridazin-3-
yl)-2-pyrimidinamine
A detailed, step-by-step protocol for the synthesis of this specific compound involves the

formation of the pyrazolo[1,5-b]pyridazine core and subsequent palladium-catalyzed cross-

coupling reactions to attach the pyrimidine group. While a specific paper detailing the exact

multi-step synthesis of Dyrk1A-IN-7 was not found, the synthesis of structurally related

pyrazolo[1,5-b]pyridazines has been described. A plausible synthetic route would involve the

initial synthesis of a halogenated pyrazolo[1,5-b]pyridazine intermediate, which can then

undergo a Suzuki or Buchwald-Hartwig coupling reaction with a boronic acid or an amine

derivative of N,N-dimethyl-2-pyrimidinamine, respectively.

Biological Activity and Data Presentation
Dyrk1A-IN-7 is a highly potent and selective inhibitor of DYRK1A. Its inhibitory activity has

been characterized using various in vitro assays.
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Target Kinase IC₅₀ (nM) Assay Type Reference

DYRK1A 0.4 TR-FRET [4]

DYRK1B 2.7 TR-FRET [4]

DYRK2 19 TR-FRET [4]

CLK1 7.1 TR-FRET [4]

CLK2 9.4 TR-FRET [4]

CLK3 54 TR-FRET [4]

CDK2 100 TR-FRET [4]

GSK3β 94 TR-FRET [4]

Table 1: In vitro kinase inhibitory activity of Dyrk1A-IN-7.

Cellular Assay IC₅₀ (nM) Description Reference

Tau Phosphorylation 590

Inhibition of DYRK1A-

induced tau

phosphorylation in a

cell-based assay.

[4]

Table 2: Cellular activity of Dyrk1A-IN-7.

Signaling Pathways and Mechanism of Action
DYRK1A is a key regulator of several signaling pathways, primarily through its kinase activity.

Inhibition of DYRK1A by Dyrk1A-IN-7 can modulate these pathways, leading to various cellular

effects.

DYRK1A and the NFAT Signaling Pathway
DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) family of

transcription factors. By phosphorylating conserved serine residues in the N-terminus of NFAT

proteins, DYRK1A promotes their export from the nucleus to the cytoplasm, thereby inhibiting
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NFAT-dependent gene transcription.[2][5] Inhibition of DYRK1A with Dyrk1A-IN-7 is expected

to block this phosphorylation, leading to the nuclear accumulation of NFAT and activation of its

target genes.
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DYRK1A-mediated regulation of the NFAT signaling pathway.

DYRK1A and Cell Cycle Regulation
DYRK1A is also a critical regulator of the cell cycle. It has been shown to phosphorylate and

promote the degradation of Cyclin D1, a key protein for G1 phase progression.[6] By targeting

Cyclin D1, DYRK1A can influence the activity of the Retinoblastoma protein (Rb) and the E2F

family of transcription factors, ultimately controlling the G1/S transition.[1] Inhibition of DYRK1A

can therefore lead to increased Cyclin D1 levels and promote cell cycle entry.
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DYRK1A's role in the G1/S phase transition of the cell cycle.

Experimental Protocols
Radiometric Kinase Assay (HotSpot™ Assay)
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This assay measures the direct inhibition of DYRK1A by quantifying the transfer of a

radiolabeled phosphate from [γ-³³P]-ATP to a peptide substrate.

Materials:

Recombinant human DYRK1A enzyme

Peptide substrate (e.g., RRRFRPASPLRGPPK)

[γ-³³P]-ATP

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35)

Dyrk1A-IN-7 (or other test compounds) dissolved in DMSO

P81 phosphocellulose paper

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare serial dilutions of Dyrk1A-IN-7 in kinase reaction buffer.

In a reaction plate, add the DYRK1A enzyme to each well containing either the diluted

inhibitor or a DMSO vehicle control.

Pre-incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose

paper.

Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³³P]-ATP.
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Allow the paper to dry and quantify the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This is a high-throughput, homogeneous assay that measures the binding of an inhibitor to the

ATP pocket of the kinase.

Materials:

GST-tagged DYRK1A enzyme

Europium-labeled anti-GST antibody

Fluorescently labeled ATP-competitive tracer

Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Dyrk1A-IN-7 (or other test compounds) in DMSO

384-well low-volume plates

TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of Dyrk1A-IN-7 in the assay buffer.

Prepare a master mix containing the GST-DYRK1A enzyme and the Europium-labeled anti-

GST antibody.

Dispense the enzyme/antibody mix into the wells of the 384-well plate.

Add the diluted inhibitor or DMSO vehicle control to the wells.

Add the fluorescent tracer to all wells to initiate the binding reaction.
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Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~620 nm

and ~665 nm).

Calculate the ratio of the acceptor (665 nm) to donor (620 nm) fluorescence.

Determine the percent inhibition and IC₅₀ values from the dose-response curves.

Pancreatic Beta-Cell Proliferation Assay (Ki-67/Insulin
Co-staining)
This immunofluorescence-based assay is used to assess the pro-proliferative effect of

DYRK1A inhibitors on pancreatic beta-cells.

Materials:

Pancreatic tissue sections (paraffin-embedded or frozen)

Primary antibodies: Rabbit anti-Ki-67 and Guinea Pig anti-Insulin

Fluorescently labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 594,

Donkey anti-Guinea Pig Alexa Fluor 488)

DAPI for nuclear counterstaining

Antigen retrieval buffer (e.g., citrate buffer pH 6.0)

Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)

Mounting medium

Fluorescence microscope

Procedure:

Deparaffinize and rehydrate the pancreatic tissue sections.
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Perform antigen retrieval by heating the slides in the antigen retrieval buffer.

Block non-specific antibody binding with the blocking solution for 1 hour at room

temperature.

Incubate the sections with the primary antibodies (anti-Ki-67 and anti-insulin) overnight at

4°C.

Wash the sections with PBS.

Incubate with the corresponding fluorescently labeled secondary antibodies for 1-2 hours at

room temperature in the dark.

Wash the sections and counterstain the nuclei with DAPI.

Mount the coverslips onto the slides using mounting medium.

Visualize the staining using a fluorescence microscope.

Quantify the percentage of Ki-67 positive beta-cells (co-localized with insulin) to determine

the proliferative index.

Experimental Workflow Visualization
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A general workflow for the evaluation of Dyrk1A-IN-7.
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Conclusion
Dyrk1A-IN-7 is a valuable chemical probe for studying the biology of DYRK1A and a promising

starting point for the development of novel therapeutics. This guide provides a comprehensive

overview of its synthesis, biological activity, and methods for its evaluation, which should serve

as a useful resource for researchers in the field. The detailed protocols and pathway diagrams

are intended to facilitate the practical application of this compound in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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